1,1,4-Trichloro-2-butene 1,1,4-Trichloro-2-butene
Brand Name: Vulcanchem
CAS No.: 41601-59-6
VCID: VC18696135
InChI: InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+
SMILES:
Molecular Formula: C4H5Cl3
Molecular Weight: 159.44 g/mol

1,1,4-Trichloro-2-butene

CAS No.: 41601-59-6

Cat. No.: VC18696135

Molecular Formula: C4H5Cl3

Molecular Weight: 159.44 g/mol

* For research use only. Not for human or veterinary use.

1,1,4-Trichloro-2-butene - 41601-59-6

Specification

CAS No. 41601-59-6
Molecular Formula C4H5Cl3
Molecular Weight 159.44 g/mol
IUPAC Name (E)-1,1,4-trichlorobut-2-ene
Standard InChI InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+
Standard InChI Key LSNLOFDRJFJKDX-OWOJBTEDSA-N
Isomeric SMILES C(/C=C/C(Cl)Cl)Cl
Canonical SMILES C(C=CC(Cl)Cl)Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (2E)-1,1,4-Trichloro-2-butene, reflecting the positions of the chlorine substituents and the trans-configuration of the double bond . Its molecular formula, C4H5Cl3\text{C}_4\text{H}_5\text{Cl}_3, corresponds to an average molecular mass of 159.434 g/mol . The compound’s CAS registry number, 41601-59-6, ensures unambiguous identification across chemical databases .

Stereochemical Configuration

The (2E) designation indicates that the higher-priority groups (chlorine atoms at C1 and C4) reside on opposite sides of the double bond . This stereochemistry influences both physical properties and reactivity, as the spatial arrangement of chlorine atoms affects intermolecular interactions and susceptibility to electrophilic or nucleophilic attack.

Structural Representation

The compound’s structure can be represented as:

Cl2C-CH2-CH=CH-Cl\text{Cl}_2\text{C-CH}_2\text{-CH=CH-Cl}

This configuration highlights the trichlorinated terminal carbon (C1) and the chlorine atom at C4, creating a polarized electron distribution along the butene backbone.

Synthesis and Production Methods

Laboratory-Scale Synthesis

While direct synthesis protocols for 1,1,4-trichloro-2-butene are sparsely documented, analogous routes for related chlorinated alkenes provide insight. One method involves the reaction of phosphorus pentachloride (PCl5\text{PCl}_5) with carbinol precursors. For example, the treatment of ethynyl(trichloromethyl)carbinol with PCl5\text{PCl}_5 under controlled conditions yields tetrachlorinated derivatives . Although this specific reaction produces 1,1,1,4-tetrachloro-2-butene, modifications to the starting materials or reaction stoichiometry could theoretically yield the trichloro variant .

Industrial Considerations

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution Reactions

The electron-withdrawing effect of the chlorine atoms enhances the electrophilicity of adjacent carbons, making 1,1,4-trichloro-2-butene susceptible to nucleophilic attack. For instance, hydroxide ions (OH\text{OH}^-) may displace chloride at C1 or C4, yielding diol or dichloro-alcohol derivatives. Such reactivity parallels observations in analogous trichlorinated alkenes .

Addition Reactions

The double bond in 1,1,4-trichloro-2-butene participates in electrophilic addition. Halogens (e.g., Br2\text{Br}_2) or hydrogen halides (HX\text{HX}) add across the double bond, forming tetrachlorinated products. Stereochemical outcomes depend on the reaction mechanism (e.g., bromination proceeds via a cyclic bromonium ion intermediate, yielding anti-addition products).

Elimination and Rearrangement

Under basic conditions, dehydrochlorination may occur, eliminating HCl to form a conjugated diene. This pathway is thermodynamically favored due to the increased stability of the resulting π\pi-system.

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): The 1H^1\text{H}-NMR spectrum of structurally similar compounds (e.g., 1,1,1,4-tetrachloro-2-butene) reveals distinct signals for vinylic protons (δ\delta 5.8–6.2 ppm) and methylene groups adjacent to chlorine atoms (δ\delta 3.5–4.0 ppm) .

  • Infrared (IR) Spectroscopy: Stretching vibrations for C-Cl bonds appear between 550–650 cm1^{-1}, while the C=C stretch is observed near 1650 cm1^{-1} .

Chromatographic Behavior

Gas chromatography-mass spectrometry (GC-MS) analysis of chlorinated alkenes typically shows molecular ion peaks corresponding to C4H5Cl3+\text{C}_4\text{H}_5\text{Cl}_3^+ (m/z 158–160) . Fragmentation patterns include losses of Cl\cdot radicals (m/z 35/37) and sequential dechlorination.

Applications in Synthetic Chemistry

Intermediate in Polymer Synthesis

The compound’s dual functionality (vinyl chloride groups and trichloromethyl moiety) makes it a candidate for synthesizing specialty polymers. Copolymerization with vinyl acetate or styrene could yield materials with enhanced flame-retardant properties.

Precursor to Agrochemicals

Selective hydrolysis or ammonolysis of 1,1,4-trichloro-2-butene may generate intermediates for herbicides or insecticides. For example, reaction with ammonia could produce trichloroamine derivatives, which are bioactive against plant pathogens.

Structural Analogs and Comparative Analysis

Compound NameMolecular FormulaChlorine PositionsKey Differentiator
1,1,1,4-Tetrachloro-2-buteneC4H4Cl4\text{C}_4\text{H}_4\text{Cl}_41,1,1,4Additional chlorine at C1; higher reactivity
2,3,4-Trichloro-1-buteneC4H5Cl3\text{C}_4\text{H}_5\text{Cl}_32,3,4Chlorine distribution alters electrophilicity
1,4-Dichloro-2-buteneC4H6Cl2\text{C}_4\text{H}_6\text{Cl}_21,4Reduced chlorination; lower stability

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